2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride
Overview
Description
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4OS and its molecular weight is 301.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Novel derivatives of 1,3,4-thiadiazol compounds have been synthesized through various methods, aiming to explore their structural and functional properties. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was achieved using carbodiimide condensation catalysis, highlighting a fast and convenient method for producing these compounds (Yu et al., 2014). Similarly, research on the synthesis of derivatives incorporating 4-pyridyl moiety into 1,3,4-thiadiazole structures has contributed to the diversification of this chemical class (Dawood et al., 2011).
Biological Activities
Several studies have been focused on evaluating the biological activities of 1,3,4-thiadiazol derivatives, including their potential as anti-inflammatory, analgesic, and anticancer agents. For example, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles showed promising in vitro anti-inflammatory and analgesic activities, indicating their potential for therapeutic applications (Shkair et al., 2016). Additionally, thiazole and thiadiazole derivatives have been synthesized and demonstrated significant anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy (Ekrek et al., 2022).
Molecular Modeling and Drug Design
The application of molecular modeling and structure-based drug design has been instrumental in understanding the mechanism of action and specificity of 1,3,4-thiadiazol derivatives. This approach has facilitated the identification of compounds with significant biological activities, aiding in the design of more effective therapeutic agents (Shkair et al., 2016).
properties
IUPAC Name |
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.2ClH/c1-6(2)4-8-12-13-9(15-8)11-7(14)5-10-3;;/h6,10H,4-5H2,1-3H3,(H,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGVKSHKKVFOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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